Phenylethylisothiocyanate
Overview
Description
Phenylethylisothiocyanate is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. It is known for its potential chemopreventive properties, particularly in relation to cancer. The compound is derived from gluconasturtiin through the action of the enzyme myrosinase .
Preparation Methods
Phenylethylisothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This method involves the reaction of amines with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide with di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Replacement Reaction: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent.
Chemical Reactions Analysis
Phenylethylisothiocyanate undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form thioureas and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas .
Scientific Research Applications
Phenylethylisothiocyanate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: It has been extensively studied for its chemopreventive properties, particularly in relation to cancers such as prostate cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
Phenylethylisothiocyanate exerts its effects through several mechanisms:
Activation of Nrf2 Pathway: It activates the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.
Inhibition of NF-κB Pathway: It inhibits the NF-κB pathway, reducing inflammation and cell proliferation.
Induction of Apoptosis: It induces apoptosis in cancer cells through the generation of reactive oxygen species and the depletion of glutathione.
Modulation of Cell Cycle: It affects cell cycle regulation by modulating cyclin-dependent kinases and cyclins.
Comparison with Similar Compounds
Phenylethylisothiocyanate is unique among isothiocyanates due to its specific structure and biological activities. Similar compounds include:
Sulforaphane: Found in broccoli, it also activates the Nrf2 pathway and has chemopreventive properties.
Allyl Isothiocyanate: Found in mustard, it has antimicrobial and anticancer properties.
Benzyl Isothiocyanate: Found in papaya seeds, it has similar biological activities but differs in its chemical structure.
This compound stands out due to its specific effects on the Nrf2 and NF-κB pathways and its potential for chemoprevention .
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.C2HF3O2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;3-2(4,5)1(6)7/h7-10H,5-6,14H2,1-4H3;(H,6,7)/t7-,8-,9-,10+,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRPOZKMSMHJBQ-KXPSTEIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733816 | |
Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94242-81-6 | |
Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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